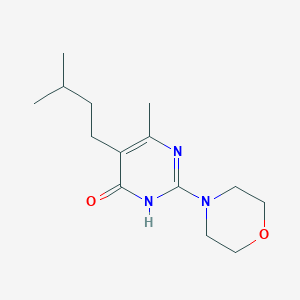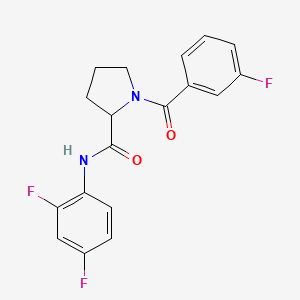
6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone, also known as NSC-663284, is a small molecule that has been extensively studied in scientific research. This compound belongs to the pyrimidinone family and has been shown to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mécanisme D'action
6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone disrupts the signaling pathways that are necessary for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting CK2 activity, this compound has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to inhibit the activity of other proteins involved in cell proliferation and survival, such as AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone in lab experiments is its specificity for CK2. This compound has been shown to selectively inhibit CK2 activity, without affecting other protein kinases. This makes it a valuable tool for studying the role of CK2 in cancer and other diseases. However, one limitation of using 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone and its potential applications in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone involves a series of chemical reactions that result in the formation of the pyrimidinone ring. One of the most common methods for synthesizing this compound involves the reaction of 3-methylbutylamine with 4-morpholinylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 6-methyl-2-chloropyrimidine to yield 6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
6-methyl-5-(3-methylbutyl)-2-(4-morpholinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
4-methyl-5-(3-methylbutyl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-10(2)4-5-12-11(3)15-14(16-13(12)18)17-6-8-19-9-7-17/h10H,4-9H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDTWTFCMHTTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCOCC2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5963807.png)
![4-[(2,2,2-trifluoroacetyl)amino]phenyl 4-bromobenzoate](/img/structure/B5963821.png)
![methyl 4-({[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5963822.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5963829.png)
![4-{[(phenylacetyl)amino]methyl}benzoic acid](/img/structure/B5963835.png)
![ethyl 1,2-dimethyl-5-[(phenoxyacetyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B5963861.png)
![[1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]methanol](/img/structure/B5963865.png)
![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5963867.png)
![{1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5963875.png)

![1-[3-(5-methyl-2-furyl)butyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5963896.png)
![1-(2-furylmethyl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5963902.png)
![N-[3-(acetylamino)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5963903.png)
